molecular formula C14H18BrN3O3S B14795570 tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate

tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate

Cat. No.: B14795570
M. Wt: 388.28 g/mol
InChI Key: QMZNJVOVCJXCTG-UHFFFAOYSA-N
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Description

This compound features a bicyclic [1,3]thiazolo[3,2-a]pyrimidin-5-one core with a bromo substituent at position 6, a methyl group at position 3, and a tert-butyl carbamate-protected (1S)-ethylamine at position 5. The tert-butyl carbamate acts as a protective group, enhancing stability during synthesis and modulating pharmacokinetics .

Properties

Molecular Formula

C14H18BrN3O3S

Molecular Weight

388.28 g/mol

IUPAC Name

tert-butyl N-[1-(6-bromo-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)ethyl]carbamate

InChI

InChI=1S/C14H18BrN3O3S/c1-7-6-22-12-17-10(9(15)11(19)18(7)12)8(2)16-13(20)21-14(3,4)5/h6,8H,1-5H3,(H,16,20)

InChI Key

QMZNJVOVCJXCTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)Br)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.

    Carbamate Formation: The final step involves the reaction of the brominated thiazolopyrimidine with tert-butyl carbamate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the thiazolopyrimidine core.

    Reduction: Reduced derivatives of the thiazolopyrimidine core.

    Hydrolysis: Corresponding amine and tert-butanol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its thiazolopyrimidine core is known to exhibit biological activity, and modifications to this structure can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate involves its interaction with specific molecular targets. The thiazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolo[3,2-a]pyrimidinone Core
Compound Position 6 Substituent Position 7 Substituent Biological Activity Key Reference
tert-Butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate Bromo (Br) (1S)-Ethyl-tert-butyl carbamate Presumed kinase/anticancer
6-(3-Fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one 3-Fluorophenyl (1S)-Ethyl-purin-6-ylamino Antineoplastic (WHO-listed)
tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate Chloro (Cl), Formyl (CHO) (1S,4S)-Methoxycyclohexyl-methyl carbamate Kinase inhibitor intermediate

Key Observations :

  • Bromo vs. Fluorophenyl : Bromine’s larger size and polarizability may enhance binding to hydrophobic pockets in targets compared to fluorophenyl’s electron-withdrawing effects .
  • Carbamate vs. Purinylamino: The tert-butyl carbamate in the target compound improves metabolic stability, whereas the purinylamino group in the WHO-listed compound directly engages in hydrogen bonding with biological targets .

Key Observations :

  • Low yields (e.g., 29% in ) highlight challenges in multi-step syntheses of complex heterocycles.
  • The target compound’s synthesis likely benefits from robust Pd/Cu catalysis for bromine incorporation, as seen in similar protocols .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 6-(3-Fluorophenyl) Analog Cholecystokinin Receptor Ligand
Molecular Weight ~450 (estimated) ~470 648.78
Hydrogen Bond Acceptors 5 7 7
Hydrogen Bond Donors 2 4 5
XLogP ~3.2 ~2.8 3.3

Key Observations :

  • The target compound’s lower molecular weight and moderate XLogP (~3.2) suggest better membrane permeability than the Cholecystokinin ligand .
  • Fewer hydrogen bond donors (2 vs. 4–5) may reduce solubility but improve oral bioavailability compared to the WHO-listed analog .

Biological Activity

Tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18BrN3O3S
  • Molar Mass : 388.28 g/mol
  • CAS Number : 1262441-69-9
  • Density : 1.55 g/cm³ (predicted)
  • pKa : 12.50 (predicted)

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Recent research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound's structure suggests it may interact with specific cellular targets involved in cancer cell proliferation and apoptosis. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines.
CompoundCell LineIC50 (µM)
Tert-butyl N-[...]U93716.23
Etoposide (control)U93717.94

This indicates a promising profile for further development as an anticancer agent.

Antimicrobial Activity

The compound has also shown potential antimicrobial effects:

  • Activity Against Bacteria : In vitro studies have demonstrated that derivatives of thiazole exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
Bacterial StrainIC50 (µg/mL)
S. aureus0.25
S. pyogenes0.5 - 1

These findings suggest that the compound could be effective in treating bacterial infections.

Study 1: Anticancer Efficacy

In a study published in May 2023, researchers synthesized a series of thiazole-containing compounds and evaluated their antiproliferative activity against various cancer cell lines, including U937 and THP-1. The results indicated that the compound exhibited a notable reduction in cell viability at concentrations lower than those required for etoposide, suggesting its potential as a therapeutic agent in oncology .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial efficacy of thiazole derivatives against multi-drug resistant strains of bacteria. The study highlighted that compounds similar to tert-butyl N-[...] displayed significant inhibition against resistant strains, indicating their potential utility in combating antibiotic resistance .

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